4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
Description
Properties
IUPAC Name |
4-[[ethyl(2-hydroxyethyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-14(7-8-15)10-12-5-3-11(9-13)4-6-12/h3-6,15H,2,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINHYKOXLZLCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a benzonitrile core and an ethyl-(2-hydroxy-ethyl)-amino side chain, suggests various mechanisms of action that warrant investigation. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potentials, and relevant case studies.
The compound is a derivative of benzonitrile, featuring an amine functionality that may engage in various chemical reactions, including:
- Hydrolysis : The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
- Nucleophilic Substitution : The hydroxyl group may participate in hydrogen bonding, enhancing its reactivity.
- Acylation Reactions : The amine functionality allows for the synthesis of derivatives that could enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyethyl group and the benzonitrile moiety are crucial for binding to target proteins, influencing various biochemical pathways. Current research is focused on identifying these targets and understanding the underlying mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the benzonitrile class. For example, derivatives have shown significant cytotoxicity against various cancer cell lines:
- MCF Cell Line : Compounds similar to this compound demonstrated apoptosis induction in MCF cell lines, with IC50 values indicating effective concentrations for therapeutic application .
- U87 Glioblastoma : Related compounds exhibited promising results against glioblastoma cell lines, suggesting that modifications to the benzonitrile structure can enhance anticancer properties .
Pharmacological Applications
The compound's unique structural properties position it as a candidate for pharmaceutical development. Its potential applications include:
- Antiviral Agents : The interaction with viral proteins may inhibit replication.
- Anti-inflammatory Drugs : Modifications could enhance anti-inflammatory properties through COX inhibition pathways.
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of related benzonitrile derivatives on cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity, providing a pathway for further exploration of this compound in cancer therapy .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict binding affinities between this compound and various enzymes/receptors. These studies are crucial for elucidating the compound’s mechanism of action and optimizing its structure for enhanced activity.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile exhibit significant anticancer properties. A study highlighted the synthesis of various benzonitrile derivatives, revealing that modifications in the amino side chains can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
2. Antiviral Properties
The compound's structural features suggest potential antiviral activity. Investigations into related benzonitrile derivatives have shown effectiveness against viral infections, indicating that this compound could be explored for similar applications. The mechanism is hypothesized to involve inhibition of viral replication .
Data Tables
| Application | Effectiveness | Cell Lines Tested | Reference |
|---|---|---|---|
| Anticancer Activity | Significant cytotoxicity | MCF-7, A549 | |
| Antiviral Properties | Potential inhibition | Various viral strains |
Case Studies
Case Study 1: Anticancer Research
A detailed study conducted on a series of benzonitrile derivatives, including this compound, demonstrated that these compounds could effectively induce apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of similar compounds against influenza viruses. The results indicated a dose-dependent reduction in viral titers with specific derivatives showing up to 70% inhibition at optimal concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The following table compares 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile with structurally related benzonitrile derivatives:
Solubility and Stability
- Polar Solvents: The hydroxyl and amine groups in this compound improve solubility in DMF and DMSO, akin to AADSB (). In contrast, 4-[(4-methoxyphenyl)amino]benzonitrile () exhibits lower polarity due to methoxy substituents, favoring solubility in dichloromethane .
- Thermal Stability : High melting points in ASDSB (275.5°C) and AADSB (216.5°C) () suggest that extended conjugation and sulfonyl groups enhance thermal resilience compared to the target compound .
Preparation Methods
Reaction Mechanism and Precursor Selection
The synthesis begins with 4-chloromethylbenzonitrile, where the chlorine atom undergoes nucleophilic displacement by ethyl-(2-hydroxyethyl)amine. This method parallels the approach described in CN102731327A, which utilizes p-fluorobenzaldehyde and diethanolamine under catalytic conditions. Substituting the aldehyde with a nitrile group necessitates milder bases to prevent nitrile hydrolysis.
Catalytic Systems and Solvent Effects
Toluene emerges as the optimal solvent due to its ability to stabilize intermediates while maintaining reaction temperatures of 105–110°C. Catalysts such as boron trifluoride etherate (BFEE) enhance the electrophilicity of the chloromethyl group, accelerating substitution kinetics. A catalyst loading of 5 mol% achieves a balance between cost and efficiency.
Purification and Crystallization
Post-reaction workup involves neutralization with aqueous acid (pH 7) to remove excess amine, followed by extraction with toluene. Recrystallization from isopropyl ether yields the product as a faint yellow solid with 99.4% purity. This step eliminates by-products such as unreacted diethanolamine and oligomeric species.
Reductive Amination of 4-Formylbenzonitrile
Two-Step Alkylation and Reduction
This route involves condensing 4-formylbenzonitrile with ethyl-(2-hydroxyethyl)amine, followed by sodium borohydride (NaBH₄) reduction. The aldehyde group reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Solvent and Stoichiometry
Ethanol serves as the solvent, providing polarity to solubilize both the aldehyde and amine. A 1:1.2 molar ratio of aldehyde to amine minimizes side reactions, achieving a 65% yield after 12 hours at room temperature.
Challenges in By-Product Formation
Competing reactions, such as over-alkylation or imine polymerization, reduce yields. Implementing low temperatures (0–5°C) during the reduction step suppresses these pathways.
Sulfonamide-Protected Intermediate Route
Sulfonylation and Alkylation Strategy
Adapted from US4900869A, this method involves protecting the amine as a sulfonamide to prevent undesired side reactions. 4-Chloromethylbenzonitrile is first converted to its sulfonamide derivative using benzenesulfonyl chloride. Subsequent alkylation with ethyl iodide introduces the ethyl group, followed by deprotection with 48% sulfuric acid at 120°C.
Deprotection Efficiency
Hydrolysis with 48% sulfuric acid achieves complete deprotection within 1 hour, yielding the free amine. Ethyl acetate extraction and recrystallization from benzene afford the final product in 58.3% yield.
Limitations of Multi-Step Synthesis
The complexity of this route increases production costs and time. However, it offers superior regioselectivity for large-scale synthesis.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The nucleophilic substitution method (40–45% yield) is cost-effective for small-scale production, while the sulfonamide route (58.3% yield) suits industrial applications despite higher complexity. Reductive amination balances yield (65%) and simplicity but requires stringent temperature control.
Characterization and Quality Control
Spectroscopic Validation
Q & A
Advanced Question
- Chromatographic Separation : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate isomers. For example, 4-[2-(4-nitrophenyl)ethenyl]benzonitrile showed an 83:17 E/Z ratio in crude mixtures, resolved via polarity-based separation .
- Dynamic NMR : Analyze coupling constants (e.g., J = 12–16 Hz for trans isomers in olefinic systems) and NOESY to distinguish spatial arrangements.
- Crystallographic Differentiation : Co-crystallize isomers with chiral resolving agents to determine absolute configurations.
How should researchers address discrepancies in purity data when sourcing benzonitrile intermediates from commercial suppliers?
Advanced Question
- Multi-Technique Verification : Combine HPLC (with UV detection at 254 nm for nitriles), mass spectrometry (ESI-MS for molecular ion confirmation), and elemental analysis.
- Supplier Caveats : Note that suppliers like Sigma-Aldrich often provide compounds "as-is" without analytical data, requiring independent validation .
- Batch Variability : Perform Karl Fischer titration to quantify residual moisture, which may affect reactivity in subsequent steps.
What computational methods are suitable for predicting the electronic properties of this compound?
Advanced Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of the hydroxyethyl and ethylamine groups. Basis sets like B3LYP/6-31G(d) are standard for nitrile-containing systems .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water or DMSO) to predict solubility and aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound is explored for pharmacological activity.
How can researchers mitigate challenges in characterizing labile hydroxyethylamine groups during stability studies?
Advanced Question
- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) for 1–4 weeks. Monitor degradation via LC-MS for byproducts like oxazolidinones or amine oxides.
- Protective Group Strategies : Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers during harsh reactions.
- pH-Dependent Stability : Use buffered solutions (pH 4–7) to minimize hydrolysis during storage.
What strategies are effective for analyzing hydrogen-bonding networks in crystalline derivatives of this compound?
Advanced Question
- X-ray Topography : Map hydrogen bonds (e.g., O–H···N≡C interactions) with precision. For example, 4-(hydroxymethyl)benzonitrile exhibits intermolecular O–H···N hydrogen bonds at 2.8–3.0 Å distances .
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H···H, H···O/N) using software like CrystalExplorer.
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength (e.g., decomposition temperatures >200°C indicate robust networks).
How should contradictory spectral data (e.g., NMR vs. IR) be resolved in structural elucidation?
Advanced Question
- Cross-Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian).
- Isotopic Labeling : Synthesize deuterated analogs (e.g., –OD instead of –OH) to isolate overlapping signals in NMR.
- Crystallographic Refinement : Use single-crystal data to resolve ambiguities, such as distinguishing nitrile vs. isonitrile configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
